4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
Overview
Description
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with iodine, methyl, and nitro groups. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science . The unique structural features of this compound make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole typically involves the iodination of 1,5-dimethyl-3-nitro-1H-pyrazole. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 4-azido-1,5-dimethyl-3-nitro-1H-pyrazole or 4-thiocyanato-1,5-dimethyl-3-nitro-1H-pyrazole.
Reduction: Formation of 4-iodo-1,5-dimethyl-3-amino-1H-pyrazole.
Oxidation: Formation of 4-iodo-1,5-dicarboxy-3-nitro-1H-pyrazole.
Scientific Research Applications
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodine atom can facilitate binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-3-nitro-1H-pyrazole: Lacks the iodine substitution, which may affect its reactivity and biological activity.
4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole: Similar structure but with chlorine instead of iodine, leading to different chemical properties and reactivity.
4-bromo-1,5-dimethyl-3-nitro-1H-pyrazole: Bromine substitution provides different steric and electronic effects compared to iodine.
Uniqueness
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom’s larger size and higher polarizability compared to chlorine or bromine can influence the compound’s interactions with biological targets and its overall chemical behavior .
Properties
IUPAC Name |
4-iodo-1,5-dimethyl-3-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZUEMLIBWQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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